
2'-Deoxy-N-(1-methylpyrrolidin-2-ylidene)adenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxy-N-(1-methylpyrrolidin-2-ylidene)adenosine is a chemical compound that belongs to the class of nucleoside analogs. This compound is characterized by the presence of a deoxyribose sugar moiety linked to an adenine base, with a unique modification at the nitrogen atom of the adenine ring, where a 1-methylpyrrolidin-2-ylidene group is attached. This structural modification imparts distinct chemical and biological properties to the compound.
準備方法
The synthesis of 2’-Deoxy-N-(1-methylpyrrolidin-2-ylidene)adenosine involves several steps. One common synthetic route includes the following steps:
Formation of the deoxyribose sugar moiety: This can be achieved through the reduction of ribose derivatives.
Attachment of the adenine base: The adenine base is linked to the deoxyribose sugar through a glycosidic bond.
Modification of the adenine ring: The nitrogen atom of the adenine ring is modified by introducing a 1-methylpyrrolidin-2-ylidene group. This step typically involves the use of specific reagents and catalysts to achieve the desired modification.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated synthesis equipment and stringent quality control measures to maintain consistency.
化学反応の分析
2’-Deoxy-N-(1-methylpyrrolidin-2-ylidene)adenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups. These reactions often require the use of catalysts and specific reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
2’-Deoxy-N-(1-methylpyrrolidin-2-ylidene)adenosine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs and other bioactive molecules.
Biology: The compound is studied for its potential role in modulating biological processes, such as enzyme activity and signal transduction pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer activities. The compound’s unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.
Industry: It is used in the development of diagnostic tools and assays, as well as in the production of specialized chemicals and materials.
作用機序
The mechanism of action of 2’-Deoxy-N-(1-methylpyrrolidin-2-ylidene)adenosine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to potential therapeutic effects in cancer treatment.
類似化合物との比較
2’-Deoxy-N-(1-methylpyrrolidin-2-ylidene)adenosine can be compared with other nucleoside analogs, such as:
2’-Deoxyadenosine: This compound lacks the 1-methylpyrrolidin-2-ylidene modification and has different chemical and biological properties.
2’-Deoxy-N-(1-methylpyrrolidin-2-ylidene)guanosine: This compound has a similar modification but with a guanine base instead of adenine.
N-Methyl-2-pyrrolidone: Although not a nucleoside analog, this compound shares the pyrrolidinone moiety and is used in various industrial applications.
特性
CAS番号 |
88010-85-9 |
|---|---|
分子式 |
C15H20N6O3 |
分子量 |
332.36 g/mol |
IUPAC名 |
(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(1-methylpyrrolidin-2-ylidene)amino]purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C15H20N6O3/c1-20-4-2-3-11(20)19-14-13-15(17-7-16-14)21(8-18-13)12-5-9(23)10(6-22)24-12/h7-10,12,22-23H,2-6H2,1H3/t9-,10+,12+/m0/s1 |
InChIキー |
LEVXLHTVDASHMI-HOSYDEDBSA-N |
異性体SMILES |
CN1CCCC1=NC2=C3C(=NC=N2)N(C=N3)[C@H]4C[C@@H]([C@H](O4)CO)O |
正規SMILES |
CN1CCCC1=NC2=C3C(=NC=N2)N(C=N3)C4CC(C(O4)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


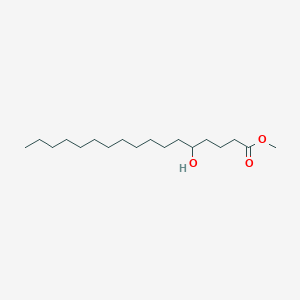
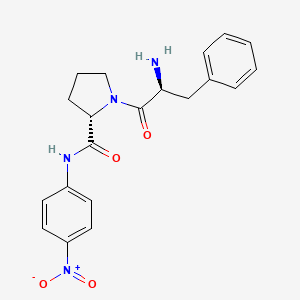

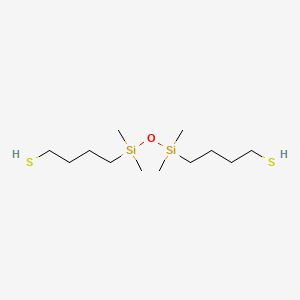
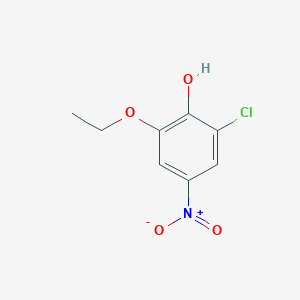
![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-naphthalen-1-ylurea](/img/structure/B14383876.png)
![3-Bromo-1-[4-(tetradecyloxy)phenyl]propan-1-one](/img/structure/B14383878.png)
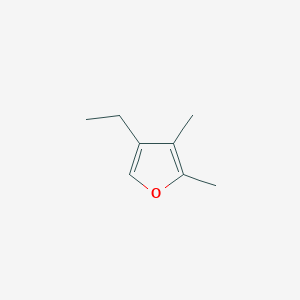
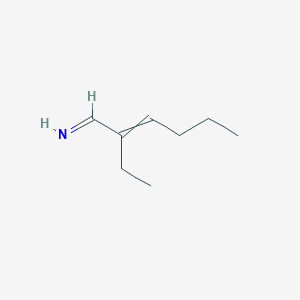

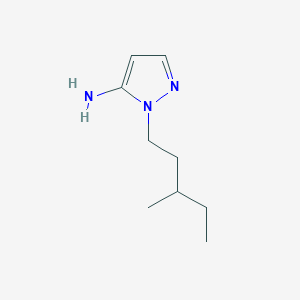
![N~1~,N~3~-Bis[2-(2-hydroxyethoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide](/img/structure/B14383916.png)

![1-Ethyl-3-[(hexadecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14383925.png)
